2-chloro-4-methyl-N-(4-methylphenyl)benzamide
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Overview
Description
2-chloro-4-methyl-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position on the benzene ring, and an N-(4-methylphenyl) substituent on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylbenzoic acid and 4-methylaniline.
Amide Formation: The carboxylic acid group of 2-chloro-4-methylbenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylaniline to form the desired amide product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carboxylic acids or alkanes, respectively.
Scientific Research Applications
2-chloro-4-methyl-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methylphenyl)benzamide: Similar structure but lacks the methyl group at the fourth position on the benzene ring.
4-chloro-N-(2-methylphenyl)benzamide: Similar structure but has the chloro group at the fourth position and the methyl group at the second position on the benzene ring.
2-chloro-N-(2-methylphenyl)-4-nitrobenzamide: Contains a nitro group at the fourth position instead of a methyl group.
Uniqueness
2-chloro-4-methyl-N-(4-methylphenyl)benzamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both chloro and methyl groups on the benzene ring, along with the N-(4-methylphenyl) substituent, provides a distinct chemical environment that can affect its chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-methyl-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-6-12(7-4-10)17-15(18)13-8-5-11(2)9-14(13)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJASVWJORLZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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